molecular formula C11H13NO3 B15218171 1-Isopropoxy-1h-indole-5,6-diol

1-Isopropoxy-1h-indole-5,6-diol

Cat. No.: B15218171
M. Wt: 207.23 g/mol
InChI Key: ZILRDPNSMKVUQO-UHFFFAOYSA-N
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Description

1-Isopropoxy-1H-indole-5,6-diol is a substituted indole derivative characterized by an isopropoxy group at position 1 and hydroxyl groups at positions 5 and 5. Its structure combines the aromatic indole core with polar diol and ether functionalities, making it a candidate for diverse applications in pharmaceuticals, agrochemicals, or materials science. For example, indole derivatives with substituted alkoxy groups (e.g., azidoethoxy in ) are often intermediates in drug synthesis , while diol-containing compounds (e.g., oxysterols in ) are known for modulating signaling pathways .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-propan-2-yloxyindole-5,6-diol

InChI

InChI=1S/C11H13NO3/c1-7(2)15-12-4-3-8-5-10(13)11(14)6-9(8)12/h3-7,13-14H,1-2H3

InChI Key

ZILRDPNSMKVUQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1h-indole-5,6-diol typically involves the introduction of the isopropoxy group and hydroxyl groups onto the indole scaffold. One common method is the reaction of 1H-indole with isopropyl alcohol in the presence of a strong acid catalyst to form the isopropoxy derivative. Subsequent hydroxylation at the 5 and 6 positions can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-1h-indole-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Isopropoxy-1h-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Indole Derivatives with Alkoxy and Hydroxy Substituents

  • 6-(2-Azidoethoxy)-1H-indole ():
    • Structure : Features an azidoethoxy group at position 6 instead of isopropoxy.
    • Applications : Used in click chemistry for pharmaceutical synthesis (e.g., azide-alkyne cycloaddition).
    • Reactivity : The azide group enables rapid conjugation, whereas the isopropoxy group in 1-Isopropoxy-1H-indole-5,6-diol may enhance lipophilicity .
  • Indole with 2,6-Dimethyl-3,7-octadiene-2,6-diol ():
    • Structure : Combines indole with a terpene-derived diol.
    • Applications : Acts as a volatile semiochemical in plant-insect interactions, attracting predatory spiders.
    • Contrast : The diol in this compound is part of a larger aliphatic chain, unlike the fused aromatic diol in this compound .

Diol-Containing Non-Indole Compounds

  • 7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol ():
    • Structure : A morphinan alkaloid with epoxy and diol groups.
    • Applications : Modifies bitumen properties in industrial materials.
    • Contrast : Its steroidal backbone and epoxy group differ significantly from the planar indole-diol structure .
  • Oxysterol Conjugates ():
    • Structure : Steroid derivatives with diols and tetracycline linkers.
    • Applications : Osteogenic agents targeting hedgehog signaling.
    • Contrast : The diol here is part of a cholesterol-like scaffold, emphasizing steric and metabolic stability over aromatic systems .
  • 1,6-Hexanediol ():
    • Structure : A linear aliphatic diol.
    • Applications : Polymer precursor (e.g., polyesters, polyurethanes).
    • Contrast : Lacks aromaticity and functional complexity, limiting biological activity compared to indole-diol derivatives .

Heterocyclic Compounds with Diol or Ether Groups

  • 5,6-Dichloro-2-octadecyl-1H-isoindole-1,3(2H)-dione ():
    • Structure : Chlorinated isoindole dione with a long alkyl chain.
    • Applications : Likely used in materials science due to its hydrophobic tail.
    • Contrast : The dichloro and dione groups confer electrophilicity, contrasting with the nucleophilic diol in this compound .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Applications Reference
This compound Indole 1-isopropoxy, 5,6-diol Hypothetical: Drug intermediates N/A
6-(2-Azidoethoxy)-1H-indole Indole 6-azidoethoxy Click chemistry, pharmaceuticals
2,6-Dimethyl-3,7-octadiene-2,6-diol Terpene-indole hybrid Aliphatic diol, indole Ecological semiochemicals
7,8-Didehydro-4,5-epoxy-... (Morphinan) Steroidal 3,6-diol, epoxy Bitumen modification
Oxysterol-tetracycline conjugates Steroidal Diol, tetracycline linker Bone disorder treatment
1,6-Hexanediol Aliphatic Terminal diol Polymer production
5,6-Dichloro-2-octadecyl-isoindole dione Isoindole Dichloro, dione, alkyl chain Materials science

Key Findings and Implications

Structural Flexibility : The isopropoxy and diol groups in this compound offer a balance of hydrophobicity and hydrogen-bonding capacity, distinct from azido () or aliphatic diol () analogs.

Biological vs. Industrial Utility : While indole-diol derivatives (e.g., ) show ecological roles, steroidal diols () dominate therapeutic or industrial applications.

Synthetic Challenges : The substitution pattern at positions 1, 5, and 6 may require regioselective synthesis methods, akin to the azide substitution in .

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